2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid
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Overview
Description
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea, can be adapted to synthesize this compound . The reaction typically requires a catalyst, such as lactic acid, and is carried out under solvent-free conditions to promote eco-friendliness .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable catalysts and minimizing waste, are often incorporated to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterase III, which plays a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid
Uniqueness
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
58898-55-8 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-7(12(15)16)17-9-3-4-10-8(6-9)2-5-11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
QPXKXQCFDVWZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
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